molecular formula C7H6F5NO2S B12859961 2-Amino-5-(pentafluorothio)benzoic acid CAS No. 666832-87-7

2-Amino-5-(pentafluorothio)benzoic acid

Cat. No.: B12859961
CAS No.: 666832-87-7
M. Wt: 263.19 g/mol
InChI Key: DFHCZVVWCSOMKA-UHFFFAOYSA-N
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Description

2-Amino-5-(pentafluorothio)benzoic acid is a chemical compound with the molecular formula C7H4F5NO2S It is characterized by the presence of an amino group at the second position and a pentafluorothio group at the fifth position on a benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(pentafluorothio)benzoic acid typically involves the introduction of the pentafluorothio group onto a benzoic acid derivative. One common method involves the reaction of 2-amino-5-bromobenzoic acid with pentafluorothio anion under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(pentafluorothio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pentafluorothio group can be reduced to form thiol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or alkyl halides.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amino derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-(pentafluorothio)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(pentafluorothio)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pentafluorothio group can participate in unique interactions due to its electron-withdrawing nature. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-fluorobenzoic acid
  • 2-Amino-5-(trifluoromethoxy)benzoic acid
  • 2-Amino-5-(pentafluorosulfur)benzoic acid

Comparison

2-Amino-5-(pentafluorothio)benzoic acid is unique due to the presence of the pentafluorothio group, which imparts distinct electronic and steric properties compared to similar compounds. This makes it particularly useful in applications where strong electron-withdrawing effects are desired .

Properties

CAS No.

666832-87-7

Molecular Formula

C7H6F5NO2S

Molecular Weight

263.19 g/mol

IUPAC Name

2-amino-5-(pentafluoro-λ6-sulfanyl)benzoic acid

InChI

InChI=1S/C7H6F5NO2S/c8-16(9,10,11,12)4-1-2-6(13)5(3-4)7(14)15/h1-3H,13H2,(H,14,15)

InChI Key

DFHCZVVWCSOMKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)C(=O)O)N

Origin of Product

United States

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